1-[2-(Trifluoromethyl)phenyl]ethanol
Overview
Description
1-(2-(Trifluoromethyl)phenyl)ethanol (TFME) is a chemical compound that is used in a variety of scientific applications. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. TFME is a versatile compound that has found applications in both organic synthesis and analytical chemistry.
Scientific Research Applications
Biocatalytic Preparation
1-[2-(Trifluoromethyl)phenyl]ethanol is a crucial pharmaceutical intermediate. Studies have explored efficient biocatalytic methods for its preparation. For example, Chen et al. (2019) developed a bioprocess using recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity. This method demonstrated high yield and enantiomeric excess, highlighting its potential for large-scale production (Chen et al., 2019).
Synthesis in Eutectic Solvent/Cyclodextrin-Containing System
Xiong et al. (2021) focused on increasing the productivity of (S)-1-[2-(trifluoromethyl)phenyl]ethanol through medium engineering. They used a fungus isolate Geotrichum silvicvicola ZJPH1811 in a deep eutectic solvent/cyclodextrin-containing system, which significantly improved yield and substrate concentration compared to buffer systems. This research provides valuable insights into synergistic effects in biocatalysis and potential applications in pharmaceutical synthesis (Xiong et al., 2021).
Kinetic Resolution and Acylation
Xu et al. (2009) investigated the kinetic resolution of various 2,2,2-trifluoro-1-aryl ethanol derivatives, including those with a phenyl or naphthyl group, via enantioselective acylation. This method showed potential for preparing enantiomerically pure derivatives, which are valuable in various chemical syntheses (Xu et al., 2009).
Molecular Structure Analysis
Percino et al. (2015) analyzed the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol obtained from a condensation reaction. Their study, which included characterizations like IR, NMR, and X-ray diffraction, provided insights into the molecular properties and stability of similar compounds, useful in understanding their behavior in chemical processes (Percino et al., 2015).
Controlled Release of Bioactives
Zarandona et al. (2020) developed chitosan films containing β-cyclodextrin inclusion complexes with 2-phenyl ethanol for controlled release. This study highlighted the potential of such complexes in various applications like perfumery and pharmaceuticals, where controlled release of volatile compounds is crucial (Zarandona et al., 2020).
Enzymatic Synthesis and Pharmaceutical Applications
Several studies have focused on enzymatic synthesis methods for derivatives of 1-[2-(Trifluoromethyl)phenyl]ethanol, highlighting their importance as intermediates in pharmaceuticals like aprepitant. Methods involving various biocatalysts, substrates, and reaction conditions have been optimized for high yield and enantioselectivity, demonstrating the versatility and efficiency of biocatalytic processes in producing these intermediates. For instance, Ouyang et al. (2013) and Li et al. (2013) explored the synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using different microbial strains, optimizing parameters for effective bioreduction. These studies contribute to the development of sustainable and cost-effective methods for producing pharmaceutical intermediates (Ouyang et al., 2013), (Li et al., 2013).
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBIJJTMFYTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290811 | |
Record name | 1-(2-(Trifluoromethyl)phenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]ethanol | |
CAS RN |
79756-81-3 | |
Record name | 1-(2-(Trifluoromethyl)phenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79756-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-(Trifluoromethyl)phenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methyl-o-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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